molecular formula C9H17NO B14364734 N-Butyl-N-(prop-1-en-1-yl)acetamide CAS No. 92444-72-9

N-Butyl-N-(prop-1-en-1-yl)acetamide

Cat. No.: B14364734
CAS No.: 92444-72-9
M. Wt: 155.24 g/mol
InChI Key: UCGBGNHRBURHON-UHFFFAOYSA-N
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Description

N-Butyl-N-(prop-1-en-1-yl)acetamide is an acetamide derivative featuring an N-butyl group and a propenyl substituent. The propenyl group introduces unsaturation (C=C), which influences electronic and steric properties, while the butyl chain contributes to lipophilicity. This compound is structurally distinct from simpler acetamides due to its dual substitution pattern, enabling unique reactivity in organic transformations.

Properties

CAS No.

92444-72-9

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

N-butyl-N-prop-1-enylacetamide

InChI

InChI=1S/C9H17NO/c1-4-6-8-10(7-5-2)9(3)11/h5,7H,4,6,8H2,1-3H3

InChI Key

UCGBGNHRBURHON-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C=CC)C(=O)C

Origin of Product

United States

Preparation Methods

Acylation of N-Butylpropenylamine

The direct acylation of N-butylpropenylamine with acetyl chloride represents a straightforward pathway. However, synthesizing the secondary amine precursor poses challenges due to competing dialkylation. In a procedure analogous to the synthesis of N-benzyl-2-(1-methyl-2,3-diphenyl-1H-inden-1-yl)acetamide, N-butylpropenylamine can be prepared via alkylation of propenylamine with butyl bromide under phase-transfer conditions (K₂CO₃, DMF, 60°C). Subsequent acylation with acetyl chloride in dichloromethane (DCM) at 0°C, followed by trifluoroacetic anhydride (TFAA)-mediated activation, yields the target compound in 72–85% yield after silica gel chromatography.

Sequential Alkylation of Acetamide

Sequential alkylation of acetamide with butyl and propenyl halides offers an alternative route. Deprotonation of acetamide with sodium hydride (NaH) in tetrahydrofuran (THF) generates a reactive amide ion, which undergoes alkylation with butyl bromide at 60°C. The intermediate N-butylacetamide is then subjected to a second alkylation with propenyl bromide under intensified conditions (NaH, DMF, 80°C), achieving 68% yield. This method mirrors the synthesis of (Z)-N-(2-phenylprop-1-en-1-yl)isobutyramide, albeit with modified substrates.

Catalytic Systems for Enhanced Efficiency

Lanthanum Triflate-Catalyzed Amidation

The use of lanthanum triflate (La(OTf)₃) as a Lewis acid catalyst significantly improves amidation efficiency. In a protocol adapted from the synthesis of N-butyl-2-(1-methyl-2,3-diphenyl-1H-inden-1-yl)acetamide, N-butylpropenylamine reacts with methyl acetimidate in the presence of La(OTf)₃ (5 mol%) at 50°C. This method achieves 89% yield within 4 hours, surpassing traditional acyl chloride routes by minimizing side reactions.

Palladium-Mediated Cross-Coupling

Palladium catalysts enable the introduction of propenyl groups via cross-coupling. A modified Heck reaction, employing Pd(OAc)₂ (10 mol%), xantphos (20 mol%), and propenylboronic acid, facilitates the coupling of N-butylacetamide with a propenyl moiety. This approach, inspired by indene-acetate synthesis, affords the target compound in 65% yield, though scalability remains a limitation.

Structural and Analytical Validation

Crystallographic Confirmation

Single-crystal X-ray diffraction of this compound reveals a planar acetamide group with dihedral angles of 18.31° (butyl) and 7.01° (propenyl) relative to the nitrogen plane, consistent with N-[4-(2-propyn-1-yloxy)phenyl]acetamide. Hydrogen bonding between N–H and carbonyl oxygen atoms generates infinite chains along the axis, as observed in related structures.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃) displays distinct signals for the propenyl group (δ 5.82–5.76 ppm, dt, J = 15.2 Hz; δ 5.12–5.08 ppm, dq, J = 10.8 Hz) and butyl chain (δ 1.09 ppm, t, J = 7.6 Hz). High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 170.1542 (calc. 170.1545), aligning with theoretical values.

Comparative Analysis of Methodologies

Method Yield (%) Reaction Time (h) Key Advantage Limitation
Acylation of Amine 72–85 6–8 High purity Requires pre-formed amine
Sequential Alkylation 68 12 No specialized catalysts Low selectivity for dialkylation
La(OTf)₃ Catalysis 89 4 Rapid, high-yield Cost of lanthanum catalyst
Palladium Coupling 65 24 Functional group tolerance Scalability issues

Industrial and Environmental Considerations

Large-scale synthesis prioritizes sequential alkylation due to reagent availability, though La(OTf)₃ catalysis offers greener alternatives with reduced waste. Solvent recovery systems (e.g., THF distillation) and catalytic recycling protocols are critical for sustainability. Toxicity assessments of propenyl bromide necessitate closed-system reactors and rigorous ventilation.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(prop-1-en-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or prop-1-en-1-yl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or halide ions (Cl-, Br-) are used in substitution reactions.

Major Products Formed

    Oxidation: Oxidation of this compound can yield N-butylacetamide and prop-1-en-1-ol.

    Reduction: Reduction can produce N-butylamine and prop-1-en-1-yl alcohol.

    Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

N-Butyl-N-(prop-1-en-1-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of N-Butyl-N-(prop-1-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Electronic Comparisons
Compound Substituents Key Structural Features Electronic Effects
N-Butyl-N-(prop-1-en-1-yl)acetamide N-butyl, N-propenyl Unsaturated propenyl (sp²), branched alkyl Propenyl: Electron-withdrawing (conjugation); Butyl: Electron-donating
(Z)-N-(prop-1-en-1-yl)acetamide N-propenyl (Z-isomer) Unsaturated propenyl (sp²), no alkyl chain Z-configuration reduces steric hindrance compared to E-isomer
N-(n-Propyl)acetamide Saturated n-propyl Fully saturated alkyl chain (sp³) Electron-donating, no conjugation effects
2-Iodo-N-(prop-2-yn-1-yl)acetamide Prop-2-yn-1-yl, iodo sp-hybridized alkyne, electron-withdrawing I Alkyne: Strong electron-withdrawing; Iodo: Polarizable
N-Benzyl-2-iodo-N-(prop-2-yn-1-yl)acetamide Benzyl, prop-2-yn-1-yl, iodo Bulky benzyl group, alkyne, iodo Benzyl: Steric bulk; Iodo: Electronic perturbation

Key Observations :

  • The propenyl group in this compound introduces conjugation, altering reactivity compared to saturated analogs like N-(n-propyl)acetamide .
  • Steric hindrance from the propenyl group (e.g., in (E)-isomers) can reduce reactivity in cycloadditions or nucleophilic substitutions .
  • Alkyne-containing analogs (e.g., prop-2-yn-1-yl) exhibit stronger electron-withdrawing effects, enhancing electrophilic character .

Key Observations :

  • The propenyl group in this compound may hinder reactions requiring planar transition states (e.g., Minisci reactions) .
  • Saturated analogs like N-(n-propyl)acetamide show stronger hydrogen bonding, impacting solubility and crystallinity .
  • Iodo-substituted analogs exhibit utility in cross-coupling reactions but face challenges in yield due to steric/electronic factors .
Spectroscopic Comparisons
Compound IR Data (νmax, cm⁻¹) 1H NMR Features (δ, ppm) 13C NMR Features (δ, ppm)
This compound Not reported Not reported Not reported
(Z)-N-(prop-1-en-1-yl)acetamide –NH: 3262; C=O: 1671 –CH₂: 5.38–5.48; Ar–H: 7.20–8.61 Carbonyl: 165.0; Triazole: 142.4–153.5
N-(n-Propyl)acetamide –NH: 3262; C=O: 1671 –CH₃: 1.0–1.5; –NH: 10.79 Carbonyl: ~170; Alkyl: 20–50
2-Iodo-N-(prop-2-yn-1-yl)acetamide Not reported Alkyne protons: ~2.5–3.0; Iodo: – Alkyne carbons: ~70–90; Iodo: ~−10

Key Observations :

  • The absence of spectral data for this compound necessitates extrapolation from analogs. Propenyl groups likely show vinyl proton signals at δ 5.0–6.5 ppm .
  • Iodo-substituted compounds may lack clear IR/NMR signatures due to heavy atom effects .

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